N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound featuring a piperidine core substituted with a 2-methylpyridine group at the N1 position and a propanamide chain modified with a phenylthio moiety at the C3 position. The phenylthio substituent may influence lipophilicity and metabolic stability, distinguishing it from analogs with oxygen or nitrogen-based linkages .
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-17-15-19(7-11-22-17)24-12-8-18(9-13-24)16-23-21(25)10-14-26-20-5-3-2-4-6-20/h2-7,11,15,18H,8-10,12-14,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKJOSRHCJFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Attachment of the Pyridine Moiety: The 2-methylpyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.
Thioether Formation: The phenylthio group is introduced through a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The aromatic rings and the piperidine ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst, while nitration typically involves nitric acid and sulfuric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the amide bond.
Halogenated or Nitrated Derivatives: From substitution reactions on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism by which N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Ion Channels: The compound might affect ion channel function, altering cellular excitability and signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-based propanamide derivatives, which are frequently explored in pharmaceutical research for their structural diversity and bioactivity. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Piperidine-Propanamide Backbones
Functional Analogues with Thioether Linkages
2-(5-(1-Phenylcarbamoylpiperidin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-2-methylphenylpropanamide (7d) :
N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β'-phenyl fentanyl) :
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability : Thioether linkages are generally more resistant to oxidative metabolism than ethers, suggesting a longer half-life compared to compounds like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide .
- Receptor Binding : The 2-methylpyridin-4-yl group may mimic nicotine’s pyridine moiety, implying possible interactions with cholinergic or opioid receptors, whereas fluorophenyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) exhibit enhanced σ-receptor affinity .
Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-methylpyridine and a phenylthio group, which significantly influences its biological properties. The molecular formula is , indicating the presence of nitrogen and sulfur, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways. This interaction can lead to alterations in cellular responses, particularly in neurological contexts.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes relevant to disease pathways, such as those involved in cancer proliferation or neurological disorders.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 50.0 |
| OVCAR-3 (Ovarian) | 30.0 |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Studies on related piperidine derivatives have demonstrated their efficacy as selective glycine transporter inhibitors, which play a role in neurotransmission and could be beneficial in conditions like schizophrenia .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study investigating the effects of various piperidine derivatives found that modifications at the piperidine nitrogen significantly influenced their antiproliferative activity against cancer cell lines. The study concluded that the presence of specific substituents could enhance biological activity through improved receptor binding .
- Mechanistic Insights : Molecular docking studies have been employed to understand how this compound interacts with target enzymes. These studies revealed that the compound's binding affinity is influenced by its hydrophobic and polar interactions within the active site of enzymes like MAGL (Monoacylglycerol lipase), which is implicated in endocannabinoid signaling pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step protocols. First, construct the piperidine intermediate via cyclization of precursors, followed by functionalization with the 2-methylpyridinyl group. The phenylthio group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance regioselectivity. Controlled temperatures (e.g., reflux in propionic anhydride at 110–120°C) and inert atmospheres (argon) are critical to minimize side reactions . Yield optimization may require iterative adjustments to stoichiometry, solvent polarity, and purification methods (e.g., column chromatography).
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Key signals include the piperidine methylene protons (δ 1.8–2.8 ppm), pyridinyl aromatic protons (δ 7.2–8.5 ppm), and phenylthio group protons (δ 6.8–7.4 ppm).
- ¹³C NMR : Identify the carbonyl resonance (~δ 170–175 ppm) and pyridinyl carbons (~δ 120–150 ppm).
- GC/MS : Monitor molecular ion peaks (e.g., m/z 380 for analogous compounds) and fragmentation patterns to confirm backbone integrity .
Q. What preliminary biological screening assays are recommended to assess the compound's pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Test against kinases or receptors (e.g., GPCRs) using fluorogenic substrates.
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity (MTT assay).
- Binding affinity studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions.
- Comparative analysis with structurally similar compounds (e.g., varying alkyl chain lengths or substituents) can highlight structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers optimize the nucleophilic substitution step in the synthesis to enhance regioselectivity and minimize by-products?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiolate ion.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like oxidation of the phenylthio group.
- By-product mitigation : Employ scavenger resins (e.g., polymer-bound thiourea) to trap unreacted electrophiles .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain in vivo discrepancies.
- Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites.
- Orthogonal assays : Validate in vitro findings with ex vivo tissue models or 3D spheroid cultures to better mimic in vivo conditions .
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with putative molecular targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built targets (e.g., kinases). Prioritize residues forming hydrogen bonds with the pyridinyl or phenylthio groups.
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability and identify critical interaction hotspots.
- QSAR modeling : Train models on analogs (e.g., from PubChem data) to predict activity cliffs and guide derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
